Ketodarolutamide

Beschreibung

Eigenschaften

IUPAC Name |

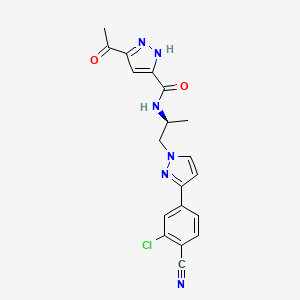

3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11H,10H2,1-2H3,(H,22,28)(H,23,24)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBPVBVTPBWIKC-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=CC(=NN3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=CC(=NN3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101111196 | |

| Record name | Ketodarolutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101111196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1297537-33-7 | |

| Record name | 5-Acetyl-N-[(1S)-2-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl]-1-methylethyl]-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1297537-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ORM-15341 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1297537337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketodarolutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15647 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ketodarolutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101111196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-5-acetyl-N-(1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-1H-pyrazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETO-DAROLUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EPS75QMTL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ketodarolutamide: A Deep Dive into its Mechanism of Action in Prostate Cancer

For Immediate Release

Shanghai, China – December 8, 2025 – This technical whitepaper provides a comprehensive analysis of the mechanism of action of ketodarolutamide, the major active metabolite of the nonsteroidal antiandrogen, darolutamide, in the context of prostate cancer. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its molecular interactions, downstream signaling effects, and the experimental basis for these findings.

Executive Summary

This compound (ORM-15341) is a potent and competitive antagonist of the androgen receptor (AR), a key driver of prostate cancer growth and progression.[1][2] Functioning as the primary active metabolite of darolutamide, this compound exhibits high binding affinity to the AR, effectively inhibiting downstream signaling pathways that promote tumor cell proliferation and survival.[1][3] This guide will elucidate the specific molecular mechanisms of this compound, present quantitative data on its activity, detail the experimental protocols used to ascertain these findings, and visualize the key pathways and experimental workflows.

Core Mechanism of Action: Androgen Receptor Antagonism

This compound's therapeutic effect in prostate cancer stems from its direct and robust inhibition of the androgen receptor. Unlike endogenous androgens, such as testosterone and dihydrotestosterone (DHT), which activate the AR, this compound binds to the receptor without initiating the conformational changes necessary for its activation. This competitive antagonism disrupts the normal androgen signaling cascade at multiple critical junctures.[1][4][5]

The primary steps in this compound's mechanism of action are:

-

Competitive Binding to the Androgen Receptor: this compound directly competes with androgens for binding to the ligand-binding domain (LBD) of the AR.[2][4] Its high affinity for the AR allows it to effectively displace endogenous androgens, thereby preventing receptor activation.[2]

-

Inhibition of AR Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus to carry out its function as a transcription factor. This compound, by binding to the AR, inhibits this crucial translocation step.[5][6][7]

-

Blockade of AR-Mediated Transcription: By preventing nuclear translocation and subsequent binding to androgen response elements (AREs) on DNA, this compound effectively blocks the transcription of androgen-dependent genes that are essential for prostate cancer cell growth and survival.[4][8]

This multi-faceted inhibition of the AR signaling pathway ultimately leads to a reduction in prostate-specific antigen (PSA) levels, decreased tumor growth, and a delay in disease progression.[1][6]

Quantitative Analysis of this compound's Activity

The potency of this compound as an AR antagonist has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative perspective with its parent compound, darolutamide, and other nonsteroidal antiandrogens.

| Compound | IC50 (nM) for hAR | Ki (nM) for AR | Reference |

| This compound | 38 | 8 | [7][9] |

| Darolutamide | 26 | 11 | [7] |

| Enzalutamide | 219 | 86 | [7] |

| Apalutamide | 200 | 93 | [7] |

| Table 1: In vitro potency of this compound and other androgen receptor antagonists. IC50 values were determined by transactivation assays in AR-HEK293 cells, and Ki values were determined by competitive AR binding assays. |

| AR Mutant | This compound IC50 (nM) | Darolutamide IC50 (nM) | Enzalutamide IC50 (nM) | Apalutamide IC50 (nM) | Reference |

| Wild-type AR | 38 | 26 | 219 | 200 | [7][9] |

| AR (F876L) | 51 | - | - | - | [9] |

| AR (T877A) | 700 | - | - | - | [9] |

| AR (W741L) | 1160 | - | - | - | [9] |

| Table 2: Antagonistic activity of this compound against wild-type and mutant androgen receptors. IC50 values were determined in transactivation assays. |

Signaling Pathway and Experimental Workflow Visualizations

To further clarify the mechanism of action and the methods used for its investigation, the following diagrams are provided.

Caption: this compound's mechanism of action in prostate cancer cells.

Caption: Experimental workflow for evaluating AR antagonists like this compound.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in the quantitative analysis of this compound.

Androgen Receptor Transactivation Assay

This assay is used to determine the functional antagonistic activity of a compound on the androgen receptor.

-

Cell Line: HEK293 cells stably expressing the full-length human androgen receptor (hAR) and a luciferase reporter gene construct under the control of an androgen-responsive promoter (e.g., MMTV).[9]

-

Protocol:

-

Cells are seeded in 96-well plates in a medium containing charcoal-stripped fetal bovine serum to remove endogenous androgens.

-

Cells are then treated with a constant concentration of a synthetic androgen (e.g., R1881) to stimulate AR activity, along with varying concentrations of the test compound (this compound).

-

After a 24-hour incubation period, the cells are lysed.

-

Luciferase activity is measured using a luminometer.

-

The IC50 value, the concentration of the compound that inhibits 50% of the androgen-induced luciferase activity, is calculated from the dose-response curve.

-

Competitive Androgen Receptor Binding Assay

This assay measures the affinity of a compound for the androgen receptor.

-

Preparation of AR Source: Cytosol from the ventral prostate of castrated rats is commonly used as a source of androgen receptors.

-

Protocol:

-

A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the AR-containing cytosol.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radiolabeled androgen for binding to the AR.

-

After incubation, the bound and free radioligand are separated (e.g., using hydroxylapatite).

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The Ki (inhibition constant) is calculated from the IC50 value of the competition curve using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

-

Animal Model: Immunocompromised male mice (e.g., nude or SCID) are castrated to mimic the androgen-deprived environment of castration-resistant prostate cancer.

-

Tumor Implantation: Human prostate cancer cells (e.g., VCaP) are subcutaneously injected into the flanks of the mice.

-

Treatment: Once tumors reach a specified volume, the mice are randomized into treatment and control groups. The treatment group receives the test compound (this compound) orally.

-

Efficacy Assessment:

-

Tumor volume is measured regularly (e.g., twice a week) with calipers.

-

Serum PSA levels are monitored through blood sampling.

-

At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, gene expression analysis).

-

Conclusion

This compound is a highly potent and specific antagonist of the androgen receptor, playing a crucial role in the therapeutic efficacy of its parent drug, darolutamide. Its mechanism of action involves the competitive inhibition of androgen binding to the AR, thereby preventing receptor-mediated nuclear translocation and the transcription of genes vital for prostate cancer cell proliferation. The quantitative data from robust in vitro and in vivo experimental models underscore its significant anti-tumor activity. This in-depth understanding of this compound's molecular pharmacology provides a strong rationale for its clinical utility in the management of prostate cancer.

References

- 1. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Darolutamide: An Evidenced-Based Review of Its Efficacy and Safety in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

ORM-15341: A Technical Overview of Androgen Receptor Binding Affinity and Antagonistic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORM-15341, also known as BAY-1896953, is a potent, nonsteroidal antiandrogen and the major active metabolite of darolutamide, a second-generation androgen receptor (AR) antagonist used in the treatment of prostate cancer.[1][2] Like its parent compound, ORM-15341 functions as a high-affinity, competitive antagonist of the androgen receptor, playing a crucial role in the therapeutic efficacy of darolutamide.[1] This document provides a detailed technical guide on the androgen receptor binding affinity of ORM-15341, including quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of ORM-15341 to the human androgen receptor (hAR) has been characterized through various in vitro assays. The following table summarizes the key quantitative data.

| Compound | Assay Type | Target | Value | Reference(s) |

| ORM-15341 | Competitive AR Binding Assay | Wild-Type hAR | Ki = 8 nM | [3] |

| ORM-15341 | Transactivation Assay | Wild-Type hAR | IC50 = 38 nM | [2][3][4][5] |

| ORM-15341 | Transactivation Assay | Mutant hAR (F876L) | IC50 = 51 nM | |

| ORM-15341 | Transactivation Assay | Mutant hAR (T877A) | IC50 = 700 nM | |

| ORM-15341 | Transactivation Assay | Mutant hAR (W741L) | IC50 = 1160 nM |

Experimental Protocols

The determination of the binding affinity and functional activity of ORM-15341 involves two primary types of in vitro assays: competitive binding assays and cell-based transactivation assays.

Competitive Androgen Receptor Binding Assay (Ki Determination)

This assay quantifies the affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen ligand.

Objective: To determine the inhibition constant (Ki) of ORM-15341 for the human androgen receptor.

General Methodology:

-

Receptor Preparation: The ligand-binding domain of the human androgen receptor is expressed and purified from a suitable system (e.g., E. coli).

-

Radioligand: A synthetic, high-affinity radiolabeled androgen, such as [3H]-R1881, is used.

-

Competition Reaction: A constant concentration of the purified AR and the radioligand are incubated with varying concentrations of the unlabeled test compound (ORM-15341).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through methods like scintillation proximity assay (SPA).[6]

-

Detection: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that displaces 50% of the radioligand) is determined from this curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Androgen Receptor Transactivation Assay (IC50 Determination)

This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor in response to an agonist.

Objective: To determine the half-maximal inhibitory concentration (IC50) of ORM-15341 in a functional cellular context.

General Methodology:

-

Cell Line: A human cell line, such as HEK293, is stably transfected with two genetic constructs: one that expresses the full-length human androgen receptor and another that contains an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).[4]

-

Cell Culture and Treatment: The cells are plated and then treated with a constant concentration of an AR agonist (e.g., dihydrotestosterone or R1881) to stimulate AR-mediated gene transcription. Concurrently, varying concentrations of the test compound (ORM-15341) are added.

-

Incubation: The cells are incubated for a sufficient period (e.g., 16-24 hours) to allow for gene transcription and protein expression.[1][7]

-

Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured by adding its substrate and quantifying the resulting luminescence.[7]

-

Data Analysis: The reporter gene activity is plotted against the logarithm of the antagonist concentration. The IC50 value is determined as the concentration of ORM-15341 that causes a 50% reduction in the agonist-induced reporter activity.

Signaling Pathways and Mechanism of Action

ORM-15341 exerts its effect by competitively binding to the ligand-binding domain of the androgen receptor, thereby inhibiting the downstream signaling cascade that is crucial for the growth and survival of prostate cancer cells.

Caption: Classical androgen receptor signaling pathway and the antagonistic action of ORM-15341.

Caption: General workflow for a competitive androgen receptor binding assay.

Conclusion

ORM-15341 is a highly potent antagonist of the human androgen receptor, with a binding affinity in the low nanomolar range. Its ability to effectively inhibit both wild-type and certain mutant forms of the androgen receptor underscores its significance in the context of androgen deprivation therapy for prostate cancer. The data and methodologies outlined in this guide provide a comprehensive overview for researchers and professionals in the field of drug development.

References

- 1. Screening for androgen agonists using autonomously bioluminescent HEK293 reporter cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labshake.com [labshake.com]

- 3. selleckchem.com [selleckchem.com]

- 4. ORM-15341 | Androgen Receptor | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. experts.umn.edu [experts.umn.edu]

- 7. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ketodarolutamide: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketodarolutamide, also known by its developmental code names ORM-15341 and BAY-1896953, is the major and pharmacologically active metabolite of darolutamide, a potent, non-steroidal androgen receptor (AR) antagonist.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed methodologies for key experiments are outlined, and relevant signaling and metabolic pathways are visualized to support further research and development efforts in the field of prostate cancer therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a critical contributor to the overall clinical efficacy of its parent drug, darolutamide.[2] Its chemical structure is characterized by a pyrazole core linked to a substituted phenyl ring and a hydantoin moiety.

| Identifier | Value |

| IUPAC Name | 5-acetyl-N-((1S)-2-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)-1-methylethyl)-1H-pyrazole-3-carboxamide |

| CAS Number | 1297537-33-7 |

| Molecular Formula | C₁₉H₁₇ClN₆O₂ |

| Molecular Weight | 396.84 g/mol |

| InChI Key | GMBPVBVTPBWIKC-NSHDSACASA-N |

| Canonical SMILES | CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=CC(=NN3)C(=O)C |

Physicochemical Data

| Property | This compound | Darolutamide (Parent Compound) |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | 719.5±60.0 °C (Predicted)[3] |

| pKa | Data not available | 11.75[3][4] |

| Solubility | Soluble in DMSO.[5][6] Formulated solubility of 4 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[7] | Poorly soluble in aqueous solvents over a large pH range; more soluble in organic solvents.[8] Aqueous solubility is approximately 14–23 μg/mL at physiological pH.[9] |

| LogP | Data not available | 1.904 (Predicted)[3] |

Biological Activity and Mechanism of Action

This compound is a potent and selective competitive antagonist of the androgen receptor (AR).[1] It exhibits high binding affinity to the AR and effectively inhibits its function, even in the context of AR overexpression or certain mutations that confer resistance to other antiandrogen therapies.[10]

Quantitative Biological Data

| Parameter | Value | Assay Conditions |

| IC₅₀ (hAR) | 38 nM | Transactivation assay in AR-HEK293 cells with luciferase reporter.[5] |

| Kᵢ (AR) | 8 nM | Competitive AR binding assay.[5] |

| Plasma Protein Binding | 99.8% | Mainly to albumin.[11] |

| Elimination Half-life | ~10-20 hours | In humans.[1] |

The mechanism of action of this compound, similar to its parent compound, involves the inhibition of multiple steps in the androgen receptor signaling pathway. This includes blocking the binding of androgens to the AR, preventing the nuclear translocation of the AR, and inhibiting AR-mediated gene transcription.[1]

Androgen Receptor Signaling Pathway

The diagram below illustrates the canonical androgen receptor signaling pathway and the points of inhibition by this compound.

Metabolism and Synthesis

This compound is the primary circulating and active metabolite of darolutamide.[12] The metabolic conversion is a key aspect of the overall pharmacokinetics of the parent drug.

Metabolic Pathway of Darolutamide to this compound

The formation of this compound from darolutamide is primarily mediated by cytochrome P450 3A4 (CYP3A4) through oxidation. This process is reversible, with reductases, predominantly aldo-keto reductase 1C3, catalyzing the conversion of this compound back to the diastereomers of darolutamide.[12][13]

Chemical Synthesis

A specific, detailed protocol for the direct chemical synthesis of this compound is not widely published. However, its synthesis would logically proceed through the oxidation of darolutamide. The synthesis of darolutamide itself has been described in the literature and typically involves a multi-step process.[14][15] Researchers interested in obtaining this compound would likely start with the synthesis of darolutamide followed by a controlled oxidation step.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.

Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of this compound to the androgen receptor.

Materials:

-

Rat ventral prostate cytosol (source of AR)

-

[³H]-R1881 (radiolabeled synthetic androgen)

-

This compound and reference compounds (e.g., dihydrotestosterone)

-

Tris-EDTA-DTT-Glycerol (TEDG) buffer

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Reagents: Prepare TEDG buffer and a 60% slurry of HAP. Prepare serial dilutions of [³H]-R1881, unlabeled R1881 (for standard curve), and the test compound (this compound).

-

Assay Setup: In duplicate tubes, add the appropriate concentrations of the test compound or unlabeled R1881.

-

Incubation: Add a standardized amount of rat prostate cytosol to each tube. Gently vortex and incubate the tubes overnight at 4°C to allow for competitive binding.

-

Separation of Bound and Free Ligand: Add the HAP slurry to each tube and incubate on ice. The HAP binds the AR-ligand complexes. Centrifuge the tubes to pellet the HAP.

-

Washing: Wash the HAP pellets multiple times with buffer to remove unbound radioligand.

-

Quantification: Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound [³H]-R1881 against the concentration of the competitor (this compound). Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay (Luciferase Reporter)

This assay measures the functional antagonist activity of this compound on AR-mediated gene transcription.

Materials:

-

Human prostate cancer cell line (e.g., PC-3) stably or transiently co-transfected with a human AR expression vector and a luciferase reporter plasmid containing androgen response elements (AREs).

-

Cell culture medium and supplements.

-

This compound, a reference agonist (e.g., R1881 or DHT), and a reference antagonist.

-

Luciferase assay reagent kit.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound. Treat the cells with the various concentrations of this compound in the presence of a constant concentration of the AR agonist (e.g., the EC₅₀ concentration of R1881). Include appropriate controls (agonist alone, vehicle control).

-

Incubation: Incubate the plate for 24-48 hours to allow for AR-mediated transcription of the luciferase reporter gene.

-

Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability. Plot the percentage of inhibition of the agonist-induced luciferase activity against the log concentration of this compound to determine the IC₅₀ value.

In Vivo Efficacy Study in a Prostate Cancer Xenograft Model

This protocol describes a general workflow for evaluating the antitumor activity of this compound in vivo.

Procedure:

-

Animal Model: Utilize male immunodeficient mice (e.g., SCID or nude mice).

-

Tumor Cell Inoculation: Subcutaneously inoculate the mice with a human prostate cancer cell line that expresses the androgen receptor (e.g., VCaP or KuCaP-1).[16]

-

Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a predetermined size, randomize the animals into treatment and control groups.

-

Dosing: Prepare a formulation of this compound for oral administration. Administer the compound to the treatment group at a specified dose and schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. The tumors can be used for further analysis, such as gene expression studies of AR target genes, to confirm the mechanism of action. Efficacy is determined by comparing the tumor growth in the treated group to the control group.

Conclusion

This compound is a key active metabolite of darolutamide, contributing significantly to its anti-cancer effects in prostate cancer. Its high affinity and potent antagonism of the androgen receptor, including in some resistant forms, make it a molecule of continued interest. This technical guide provides a foundational resource for researchers, summarizing the known chemical and biological properties of this compound and outlining detailed experimental approaches for its further investigation. The provided protocols and pathway diagrams are intended to facilitate the design and execution of new studies aimed at better understanding and leveraging the therapeutic potential of this important compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Darolutamide | C19H19ClN6O2 | CID 67171867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labeling.bayerhealthcare.com [labeling.bayerhealthcare.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. ORM-15341 | Androgen Receptor | TargetMol [targetmol.com]

- 8. tga.gov.au [tga.gov.au]

- 9. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism and Mass Balance of the Novel Nonsteroidal Androgen Receptor Inhibitor Darolutamide in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medkoo.com [medkoo.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Pharmacological Profile of Keto-Darolutamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darolutamide, a second-generation androgen receptor (AR) antagonist, has emerged as a critical therapeutic agent in the management of prostate cancer. A significant contributor to its clinical efficacy is its major active metabolite, keto-darolutamide (ORM-15341). This technical guide provides a comprehensive overview of the pharmacological profile of keto-darolutamide, detailing its mechanism of action, binding affinity, antagonist activity, and pharmacokinetic properties. The information is presented with a focus on the experimental methodologies and quantitative data relevant to researchers and drug development professionals.

Mechanism of Action: Androgen Receptor Antagonism

Keto-darolutamide, much like its parent compound darolutamide, functions as a potent and competitive antagonist of the androgen receptor.[1][2] Its mechanism of action involves several key steps that collectively inhibit androgen-mediated signaling pathways crucial for prostate cancer cell proliferation and survival.

Key antagonistic actions include:

-

Competitive Inhibition of Androgen Binding: Keto-darolutamide binds to the ligand-binding domain of the AR, directly competing with endogenous androgens like testosterone and dihydrotestosterone (DHT).[1][3]

-

Inhibition of AR Nuclear Translocation: By binding to the AR, keto-darolutamide prevents the conformational changes necessary for the receptor's translocation from the cytoplasm into the nucleus.[4][5] This sequestration of the AR in the cytoplasm is a critical step in its antagonistic function.

-

Inhibition of AR-Mediated Transcription: Consequently, the inhibition of nuclear translocation prevents the AR from binding to androgen response elements (AREs) on DNA, thereby blocking the transcription of androgen-dependent genes that drive tumor growth.[1][5]

The antagonistic activity of keto-darolutamide has been demonstrated to be potent against both wild-type and certain mutated forms of the AR that are known to confer resistance to other antiandrogen therapies.[2]

Quantitative Pharmacological Data

The potency of keto-darolutamide as an AR antagonist has been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.

Table 1: Androgen Receptor Binding Affinity and Functional Inhibition

| Compound | Binding Affinity (Ki) (nM) | Functional Inhibition (IC50) (nM) |

| Keto-darolutamide | 8[6] | 38[6][7] |

| Darolutamide | 11[6] | 26[6] |

Ki (Inhibition constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Table 2: Pharmacokinetic Properties of Keto-darolutamide

| Parameter | Value | Reference(s) |

| Formation | Major active metabolite of darolutamide, formed via oxidation by CYP3A4. | [6][8] |

| Plasma Concentration | Found in plasma at approximately 2 times the concentration of darolutamide. | [1] |

| Plasma Protein Binding | 99.8% (mainly to albumin). | [1] |

| Elimination Half-life | Approximately 20 hours. | [1][6] |

Experimental Protocols

This section details the methodologies employed in key experiments to characterize the pharmacological profile of keto-darolutamide.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of keto-darolutamide to the androgen receptor.

Methodology:

-

Receptor Source: Cytosol prepared from the ventral prostate of rats is commonly used as a source of androgen receptors.

-

Radioligand: A radiolabeled androgen, typically [³H]-methyltrienolone (R1881), is used to bind to the AR.

-

Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the test compound (keto-darolutamide).

-

Separation: After incubation, bound and free radioligand are separated. This is often achieved by adsorbing the receptor-ligand complexes onto hydroxylapatite (HAP) followed by centrifugation and washing.

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Cell-Based Transactivation Assay

Objective: To determine the functional antagonist activity (IC50) of keto-darolutamide on AR-mediated gene transcription.

Methodology:

-

Cell Line: A suitable mammalian cell line that does not endogenously express AR, such as PC-3 or HEK293, is used.

-

Transfection: The cells are co-transfected with two plasmids:

-

An expression vector containing the full-length human androgen receptor gene.

-

A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter).

-

-

Treatment: The transfected cells are treated with a known androgen agonist (e.g., R1881) to stimulate AR-mediated transcription, in the presence of increasing concentrations of keto-darolutamide.

-

Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luciferase signal is normalized to a control (e.g., co-transfected Renilla luciferase or total protein concentration). The concentration of keto-darolutamide that causes a 50% reduction in the agonist-induced luciferase activity is determined as the IC50 value.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of keto-darolutamide in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Cell Inoculation: Human prostate cancer cells that express the androgen receptor (e.g., VCaP or LNCaP) are subcutaneously injected into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Once tumors reach a predetermined size, the mice are randomized into treatment groups. Keto-darolutamide (or its parent drug, darolutamide) is typically administered orally.

-

Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Other endpoints may include measuring serum levels of prostate-specific antigen (PSA).

-

Data Analysis: Tumor growth curves are plotted for each treatment group, and statistical analyses are performed to compare the efficacy of the treatment with the vehicle control.

Conclusion

Keto-darolutamide is a pharmacologically active and clinically relevant metabolite of darolutamide. It exhibits high binding affinity for the androgen receptor and functions as a potent competitive antagonist, effectively inhibiting AR signaling and prostate cancer cell proliferation. Its favorable pharmacokinetic profile, including its significant plasma concentrations, contributes to the overall therapeutic efficacy of darolutamide. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel androgen receptor antagonists.

References

- 1. Drug–Drug Interaction Potential of Darolutamide: In Vitro and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Monosodium iodoacetate-induced inflammation and joint pain are reduced in TRPA1 deficient mice--potential role of TRPA1 in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. Para-psychobiotic Lactobacillus gasseri CP2305 ameliorates stress-related symptoms and sleep quality | CiNii Research [cir.nii.ac.jp]

- 8. Comparative Proteomic and Transcriptomic Analysis of the Impact of Androgen Stimulation and Darolutamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Ketodarolutamide on Androgen Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro activity of Ketodarolutamide, the primary active metabolite of the androgen receptor (AR) antagonist, Darolutamide. This compound demonstrates a potent and direct antagonistic effect on the androgen receptor signaling pathway, a critical driver in the progression of prostate cancer. This document details the mechanism of action of this compound, presents quantitative data on its binding affinity and functional antagonism, and provides detailed experimental protocols for key in vitro assays used to characterize its activity. Visualizations of the AR signaling pathway, the mechanism of this compound's action, and a typical experimental workflow are included to facilitate a comprehensive understanding.

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer. Upon binding to androgens such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote tumor growth and survival.[1][2] Consequently, targeting the AR signaling pathway is a cornerstone of prostate cancer therapy.[3]

Darolutamide is a structurally distinct and potent nonsteroidal AR antagonist.[4] Its major circulating metabolite, this compound, is formed through the oxidation of Darolutamide and exhibits a pharmacological activity profile similar to its parent compound.[5][6] Both molecules act as competitive inhibitors of the AR, effectively blocking androgen binding and subsequent downstream signaling events.[7][8] This guide focuses specifically on the in vitro characterization of this compound's activity on AR signaling.

Mechanism of Action

This compound exerts its antagonistic effects on the AR signaling pathway through a multi-faceted mechanism:

-

Competitive Binding: this compound binds with high affinity to the ligand-binding domain (LBD) of the androgen receptor.[9] This binding is competitive with natural androgens like DHT, thereby preventing receptor activation.[7]

-

Inhibition of Nuclear Translocation: In its inactive state, the AR resides in the cytoplasm. Upon androgen binding, it undergoes a conformational change and translocates to the nucleus. This compound inhibits this androgen-induced nuclear translocation of the AR.[1][10]

-

Blockade of AR-Mediated Transcription: By preventing AR nuclear translocation and its binding to AREs, this compound effectively blocks the transcription of AR target genes that are essential for prostate cancer cell proliferation and survival, such as prostate-specific antigen (PSA) and transmembrane protease, serine 2 (TMPRSS2).[1]

The following diagram illustrates the androgen receptor signaling pathway and the points of inhibition by this compound.

Quantitative In Vitro Data

The following tables summarize the key quantitative data for this compound and its parent compound, Darolutamide, from in vitro studies.

Table 1: Androgen Receptor Binding Affinity

| Compound | Ki (nM) | Assay System | Reference |

| This compound | 8.4 | Rat Prostate Cytosol | [11] |

| Darolutamide | 11 | Rat Prostate Cytosol | [11] |

| Enzalutamide | 86 | Rat Prostate Cytosol | [11] |

| Apalutamide | 93 | Rat Prostate Cytosol | [4] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Antagonistic Activity

| Compound | IC50 (nM) | Assay System | Reference |

| This compound | 38 | hAR Transactivation Assay (AR-HEK293 cells) | [11][12] |

| Darolutamide | 26 | hAR Transactivation Assay (AR-HEK293 cells) | [11][13] |

| Enzalutamide | 219 | hAR Transactivation Assay (AR-HEK293 cells) | [11] |

| Apalutamide | 200 | hAR Transactivation Assay (AR-HEK293 cells) | [11] |

IC50 (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits 50% of the maximal response induced by an agonist.

Table 3: Anti-proliferative Activity

| Compound | IC50 (nM) | Cell Line | Reference |

| This compound | 170 | VCaP | [11] |

| Darolutamide | 230 | VCaP | [11] |

| Enzalutamide | 410 | VCaP | [11] |

| Apalutamide | 420 | VCaP | [11] |

IC50 (Half-maximal Inhibitory Concentration): The concentration of a compound that inhibits cell proliferation by 50%.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the activity of this compound on AR signaling. These are representative protocols based on standard laboratory practices.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

-

Rat ventral prostate cytosol (source of AR)

-

[3H]-R1881 (radiolabeled synthetic androgen)

-

Test compound (this compound)

-

Assay buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound and a reference standard (e.g., unlabeled R1881).

-

In assay tubes, add a fixed concentration of [3H]-R1881.

-

Add the serially diluted test compound or reference standard to the respective tubes.

-

Initiate the binding reaction by adding the rat prostate cytosol preparation to each tube.

-

Incubate the mixture overnight at 4°C to reach equilibrium.

-

To separate bound from free radioligand, add HAP slurry to each tube and incubate on ice.

-

Wash the HAP pellets multiple times with buffer to remove unbound radioligand.

-

Add scintillation cocktail to the washed pellets.

-

Quantify the radioactivity in each tube using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value, from which the Ki can be calculated.[9][14]

AR Luciferase Reporter Gene Assay

This assay measures the ability of a compound to antagonize androgen-induced transactivation of the AR.

Materials:

-

Prostate cancer cell line (e.g., LNCaP, VCaP) or a transfected cell line (e.g., PC-3)

-

AR expression vector (if using AR-negative cells)

-

Luciferase reporter vector with an ARE promoter (e.g., pARE-Luc)

-

Transfection reagent

-

DHT or a synthetic androgen (e.g., R1881) as the agonist

-

Test compound (this compound)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate.

-

If necessary, co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector.

-

After 24 hours, replace the medium with a medium containing a fixed concentration of the androgen agonist (e.g., DHT) and serial dilutions of the test compound.

-

Include control wells with agonist only (positive control) and vehicle only (negative control).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.

-

Plot the normalized luciferase activity against the concentration of the test compound to determine the IC50 value.[5][13]

Cell Viability Assay (MTS Assay)

This assay assesses the effect of a compound on the proliferation and viability of prostate cancer cells.

Materials:

-

Prostate cancer cell line (e.g., VCaP, LNCaP)

-

Cell culture medium

-

Test compound (this compound)

-

MTS reagent

-

Microplate spectrophotometer

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compound.

-

Include a vehicle-only control.

-

Incubate the cells for a defined period (e.g., 72 hours).

-

Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12][15]

The following diagram illustrates a general experimental workflow for evaluating an AR antagonist.

Conclusion

The in vitro data presented in this technical guide demonstrate that this compound is a potent and effective antagonist of the androgen receptor. It exhibits high binding affinity to the AR, robustly inhibits androgen-induced AR transactivation, and effectively suppresses the proliferation of androgen-dependent prostate cancer cells. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the in vitro pharmacology of AR antagonists. The comprehensive characterization of this compound's in vitro activity supports its significant role in the therapeutic effects observed with Darolutamide in the treatment of prostate cancer.

References

- 1. Regulation and targeting of androgen receptor nuclear localization in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of TMPRSS2-ERG Gene Fusion in Negative Regulation of PSMA Expression | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 11. Ligand competition binding assay for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. broadpharm.com [broadpharm.com]

The Role of Ketodarolutamide (ORM-15341) in Castration-Resistant Prostate Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketodarolutamide (ORM-15341) is the primary and pharmacologically active metabolite of darolutamide, a third-generation nonsteroidal androgen receptor (AR) antagonist.[1][2] This technical guide provides an in-depth analysis of this compound's role in the context of castration-resistant prostate cancer (CRPC). It consolidates preclinical data, elucidates its mechanism of action, and details the experimental methodologies used to characterize its potent antiandrogen activity. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction

Castration-resistant prostate cancer (CRPC) is characterized by disease progression despite androgen deprivation therapy (ADT).[3] A key driver of CRPC is the continued signaling of the androgen receptor (AR), which can be reactivated through various mechanisms, including AR gene amplification, mutations, and intratumoral androgen synthesis.[4] this compound, along with its parent compound darolutamide, represents a significant advancement in targeting the AR signaling pathway in CRPC.[1][5]

This compound is a high-affinity, competitive, and silent antagonist of the AR.[1][6] It exhibits a distinct chemical structure that confers high potency and a favorable safety profile, including limited penetration of the blood-brain barrier.[1][5] This guide will explore the preclinical evidence that establishes the foundational understanding of this compound's efficacy and mechanism of action in CRPC.

Mechanism of Action

This compound exerts its anti-cancer effects by potently and selectively inhibiting the androgen receptor signaling pathway. This inhibition occurs through a multi-faceted mechanism:

-

Competitive Androgen Receptor Antagonism: this compound directly competes with androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the ligand-binding domain (LBD) of the AR.[1][2] This binding is characterized by high affinity and leads to the formation of an inactive receptor complex.[6]

-

Inhibition of AR Nuclear Translocation: Upon binding, this compound prevents the conformational changes in the AR that are necessary for its translocation from the cytoplasm to the nucleus.[5][7] This sequestration of the AR in the cytoplasm is a critical step in halting its transcriptional activity.

-

Blockade of AR-Mediated Transcription: By preventing nuclear translocation, this compound effectively blocks the AR from binding to androgen response elements (AREs) on target genes, thereby inhibiting the transcription of genes that promote prostate cancer cell growth and survival.[8][9]

-

Activity Against AR Mutants: Notably, this compound demonstrates potent antagonism against wild-type AR and also maintains activity against several AR mutations known to confer resistance to other antiandrogen therapies, such as the F876L, T877A, and W741L mutations.[8][10]

The following diagram illustrates the inhibitory effect of this compound on the AR signaling pathway.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference(s) |

| IC50 (AR Transactivation) | 38 nM | AR-HEK293 cells stably expressing human AR | [6][10] |

| Ki (AR Binding) | 8 nM | Competitive AR binding assay | [10] |

| IC50 vs. wtAR | 25 nM | Transactivation assay | [10] |

| IC50 vs. AR(F876L) mutant | 51 nM | Transactivation assay | [10] |

| IC50 vs. AR(T877A) mutant | 700 nM | Transactivation assay | [10] |

| IC50 vs. AR(W741L) mutant | 1160 nM | Transactivation assay | [10] |

Table 2: In Vivo Antitumor Activity of Darolutamide (Parent Compound of this compound)

| Animal Model | Treatment | Outcome | Reference(s) |

| VCaP Xenograft (CRPC) | Darolutamide (50 mg/kg, oral, once daily) | Significant reduction in tumor growth | [5] |

| VCaP Xenograft (CRPC) | Darolutamide (50 mg/kg, oral, twice daily) | Tumor regression | [5] |

| KuCaP-1 Xenograft (Patient-derived) | Darolutamide (oral dosing) | Marked reduction in tumor growth | [8] |

| LAPC-4 Xenograft | Darolutamide (oral dosing) | Marked reduction in tumor growth | [8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Androgen Receptor Transactivation Assay

Objective: To determine the antagonistic activity of this compound on androgen receptor-mediated gene transcription.

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the full-length human androgen receptor (AR-HEK293) are used. These cells also contain an androgen-responsive luciferase reporter gene construct.[10]

-

Cell Culture: Cells are cultured in appropriate media supplemented with fetal bovine serum.

-

Assay Procedure:

-

Cells are seeded in multi-well plates.

-

After attachment, cells are treated with a synthetic androgen (e.g., R1881) to stimulate AR activity, in the presence of varying concentrations of this compound or a vehicle control.

-

The plates are incubated for a specified period (e.g., 24 hours) to allow for gene transcription and luciferase expression.

-

-

Data Analysis:

-

Luciferase activity is measured using a luminometer following the addition of a luciferase substrate.

-

The inhibitory concentration 50% (IC50) value is calculated, representing the concentration of this compound required to inhibit 50% of the androgen-induced luciferase activity.[10]

-

Competitive Androgen Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.

Methodology:

-

Receptor Source: Cytosol extract from rat ventral prostate or cells overexpressing the human AR can be used as the source of the androgen receptor.

-

Radioligand: A radiolabeled synthetic androgen, such as [³H]-R1881, is used.

-

Assay Procedure:

-

A constant concentration of the radioligand and the receptor preparation are incubated with increasing concentrations of unlabeled this compound.

-

The reaction is allowed to reach equilibrium.

-

-

Separation and Detection:

-

Bound and free radioligand are separated using a technique such as filtration through glass fiber filters.

-

The amount of radioactivity bound to the receptor on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data is used to generate a competition curve, from which the IC50 value is determined.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the binding affinity of this compound to the AR.[10]

-

Cell Viability and Spheroid Formation Assays

Objective: To assess the effect of this compound on the proliferation and three-dimensional growth of prostate cancer cells.

Methodology:

-

Cell Lines: Androgen-dependent prostate cancer cell lines such as VCaP, LAPC-4, and LNCaP are used.[10]

-

Cell Viability Assay:

-

Cells are seeded in 384-well plates and treated with a synthetic androgen (e.g., R1881) and a dose range of this compound.

-

After a 6-day incubation period, cell viability is measured using a luminescent cell viability assay (e.g., CellTiter-Glo®), which quantifies ATP levels.[10]

-

-

Spheroid Formation Assay:

-

Single-cell suspensions are plated in ultra-low attachment 96-well spheroid microplates.

-

After 24 hours, spheroids are treated with a synthetic androgen and different concentrations of this compound.

-

Spheroid formation and growth are monitored over time by microscopy, and the volume is calculated.[10]

-

In Vivo Xenograft Studies

Objective: To evaluate the in vivo antitumor efficacy of darolutamide (the parent compound of this compound) in preclinical models of CRPC.

Methodology:

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human prostate cancer cells (e.g., VCaP, LAPC-4) or patient-derived xenograft (PDX) tissues (e.g., KuCaP-1) are implanted subcutaneously into the flanks of the mice.[8]

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Treatment groups receive oral doses of darolutamide, while the control group receives a vehicle.

-

Data Collection:

-

Tumor volume is measured regularly using calipers.

-

Body weight is monitored to assess toxicity.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry, gene expression analysis).

-

-

Data Analysis:

The following diagram provides a generalized workflow for a preclinical xenograft study.

Resistance Mechanisms and Future Directions

Despite the efficacy of potent AR antagonists like this compound, acquired resistance remains a clinical challenge. Potential mechanisms of resistance include:

-

AR Splice Variants: The emergence of constitutively active AR splice variants, such as AR-V7, which lack the ligand-binding domain, can confer resistance to AR-targeted therapies.

-

Upregulation of Glucocorticoid Receptor (GR) Signaling: Activation of the GR pathway has been identified as a potential bypass mechanism that can drive tumor growth in the presence of AR inhibition.

-

Crosstalk with Other Signaling Pathways: The PI3K/AKT/mTOR pathway is frequently dysregulated in advanced prostate cancer and has been shown to have reciprocal crosstalk with the AR pathway.

Future research is focused on overcoming these resistance mechanisms through combination therapies. For instance, combining AR antagonists with inhibitors of other signaling pathways, such as PI3K inhibitors, is an active area of investigation. Additionally, the development of novel agents that can degrade the AR protein or target AR splice variants is a promising strategy.

Conclusion

This compound (ORM-15341) is a potent and selective androgen receptor antagonist with a well-characterized mechanism of action in castration-resistant prostate cancer. Its high affinity for the AR, activity against clinically relevant AR mutants, and favorable preclinical safety profile underscore its therapeutic potential. The preclinical data summarized in this guide provide a strong rationale for its clinical development and use in the management of CRPC. Ongoing research into resistance mechanisms and novel combination strategies will be crucial for further improving outcomes for patients with advanced prostate cancer.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. Clinical Development of Darolutamide: A Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer | Semantic Scholar [semanticscholar.org]

- 3. Synergistic combination therapy with ONC201 or ONC206, and enzalutamide or darolutamide in preclinical studies of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Darolutamide: An Evidenced-Based Review of Its Efficacy and Safety in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pharmatest.com [pharmatest.com]

- 9. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Preliminary Investigation of Ketodarolutamide Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketodarolutamide, the major active metabolite of the non-steroidal androgen receptor (AR) antagonist darolutamide, plays a significant role in the therapeutic efficacy of its parent compound in the treatment of prostate cancer.[1][2][3] Like darolutamide, this compound is a potent and selective competitive antagonist of the AR.[1][2] This technical guide provides a preliminary investigation into the cytotoxic effects of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated in various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell viability, are summarized in the table below. This data is crucial for understanding the concentration-dependent effects of this compound and for designing further preclinical studies.

| Cell Line | Compound | IC50 (nM) | Assay | Reference |

| VCaP | This compound (ORM-15341) | 130 ± 20 | CellTiter-Glo® | [4] |

| LAPC-4 | This compound (ORM-15341) | 260 ± 50 | CellTiter-Glo® | [4] |

| LNCaP | This compound (ORM-15341) | >1000 | CellTiter-Glo® | [4] |

| VCaP | Darolutamide | 110 ± 10 | CellTiter-Glo® | [4] |

| LAPC-4 | Darolutamide | 160 ± 30 | CellTiter-Glo® | [4] |

| LNCaP | Darolutamide | 810 ± 150 | CellTiter-Glo® | [4] |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted from the methodology described for assessing the cytotoxicity of darolutamide and its metabolites.[4]

Objective: To quantify the number of viable cells in culture after treatment with this compound.

Principle: The CellTiter-Glo® Assay determines the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells. A luminescent signal is generated that is proportional to the amount of ATP present.[5][6][7]

Materials:

-

Prostate cancer cell lines (e.g., VCaP, LAPC-4, LNCaP)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (ORM-15341)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed prostate cancer cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the compound to the wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[6]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]

-

-

Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is a standard method for detecting apoptosis and can be applied to investigate the mode of cell death induced by this compound.[8][9][10]

Objective: To differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8][10]

Materials:

-

Prostate cancer cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

-

Cell Harvesting:

-

For adherent cells, gently trypsinize and collect the cells.

-

For suspension cells, collect the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

-

Cell Cycle Analysis

Studies on the parent compound, darolutamide, suggest an induction of G1-S cell cycle arrest.[11][12] A similar investigation for this compound is warranted.

Objective: To determine the effect of this compound on the cell cycle progression of prostate cancer cells.

Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with a fluorescent dye like propidium iodide and analyzing the DNA content by flow cytometry.

Materials:

-

Prostate cancer cells

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

-

Cell Fixation:

-

Harvest and wash the cells with PBS.

-

Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined by analyzing the histogram of DNA content.

Mandatory Visualization

Androgen Receptor Signaling Pathway and this compound Inhibition

The primary mechanism of action of this compound is the competitive inhibition of the androgen receptor, which is a key driver of prostate cancer cell growth and survival.[1] The following diagram illustrates the androgen receptor signaling pathway and the points of inhibition by this compound.

Caption: this compound inhibits androgen receptor signaling at multiple steps.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical workflow for the preliminary investigation of this compound's cytotoxicity.

Caption: A streamlined workflow for assessing this compound's cytotoxicity.

Conclusion

This technical guide provides a foundational understanding of the cytotoxic properties of this compound. The presented data indicates that this compound exhibits potent cytotoxic effects against androgen-sensitive prostate cancer cell lines. The detailed experimental protocols offer a practical framework for researchers to further investigate its mechanism of action, including its potential to induce apoptosis and cell cycle arrest. The visualized signaling pathway and experimental workflow serve as valuable tools for conceptualizing and executing future studies in the development of this promising therapeutic agent. Further research is encouraged to expand upon these preliminary findings and to fully elucidate the cytotoxic profile of this compound in a broader range of preclinical models.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 6. promega.com [promega.com]

- 7. promega.com [promega.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. Darolutamide Added to Docetaxel Augments Antitumor Effect in Models of Prostate Cancer through Cell Cycle Arrest at the G1-S Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereoisomeric Landscape of Darolutamide and Ketodarolutamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darolutamide, a next-generation androgen receptor (AR) inhibitor, presents a unique stereoisomeric profile that is integral to its pharmacological activity and metabolic fate. This technical guide provides a comprehensive analysis of the stereoisomers of darolutamide and its principal active metabolite, ketodarolutamide. We delve into the distinct pharmacokinetic and pharmacodynamic properties of the (S,R)- and (S,S)-diastereomers of darolutamide, their interconversion via this compound, and the enzymatic pathways governing these transformations. This document synthesizes quantitative data from preclinical and clinical studies into structured tables for comparative analysis, outlines detailed experimental protocols for stereoisomer characterization, and employs visualizations to elucidate key metabolic and signaling pathways.

Introduction

Darolutamide is an androgen receptor signaling inhibitor approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).[1][2] Structurally distinct from other AR inhibitors, darolutamide is administered as a 1:1 racemic mixture of two diastereomers: (S,R)-darolutamide and (S,S)-darolutamide.[3][4] Both diastereomers, along with the major circulating metabolite, this compound, are pharmacologically active, exhibiting potent antagonism of the androgen receptor.[5] Understanding the stereospecific disposition and activity of these molecules is critical for a complete comprehension of darolutamide's clinical profile.

Stereoisomer Pharmacology and Potency

The (S,R)- and (S,S)-diastereomers of darolutamide, as well as this compound, are potent competitive inhibitors of the androgen receptor.[5] They effectively block AR nuclear translocation and AR-mediated transcription.[6] In vitro studies have demonstrated that all three compounds exhibit similar high-affinity binding to the androgen receptor and comparable antagonistic activity in various prostate cancer cell lines.[5]

Table 1: In Vitro Androgen Receptor Antagonist Activity

| Compound | AR Binding Affinity (Ki, nM) | Cell Proliferation Inhibition (IC50, nM) (VCaP cells) |

| Darolutamide (racemate) | 11 | 230 |

| (S,R)-darolutamide | Not explicitly stated, but pharmacologically equipotent to (S,S)-darolutamide | Strong antagonistic activity |

| (S,S)-darolutamide | Not explicitly stated, but pharmacologically equipotent to (S,R)-darolutamide | Strong antagonistic activity |

| This compound | Similar to darolutamide | 170 |

Data compiled from multiple sources.[5][6][7]

Metabolism and Stereoisomer Interconversion

The metabolism of darolutamide is characterized by a dynamic interplay between its two diastereomers and the formation of this compound. This interconversion is a key feature of its pharmacokinetic profile.

Metabolic Pathway